1-Chloro-1-(4-chloro-2-(fluoromethoxy)phenyl)propan-2-one
CAS No.:
Cat. No.: VC20542644
Molecular Formula: C10H9Cl2FO2
Molecular Weight: 251.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9Cl2FO2 |
|---|---|
| Molecular Weight | 251.08 g/mol |
| IUPAC Name | 1-chloro-1-[4-chloro-2-(fluoromethoxy)phenyl]propan-2-one |
| Standard InChI | InChI=1S/C10H9Cl2FO2/c1-6(14)10(12)8-3-2-7(11)4-9(8)15-5-13/h2-4,10H,5H2,1H3 |
| Standard InChI Key | RQCVDKQPLJXHFY-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C(C1=C(C=C(C=C1)Cl)OCF)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a propan-2-one backbone linked to a dichlorinated phenyl ring. The phenyl group is substituted at the 4-position with a chlorine atom and at the 2-position with a fluoromethoxy group () . This arrangement creates a sterically hindered environment, influencing its reactivity and solubility.
Key Physicochemical Parameters
The table below summarizes critical properties derived from experimental data:
The fluoromethoxy group enhances lipophilicity (), favoring membrane permeability in biological systems.
Synthesis and Optimization
Chlorination Strategies
Synthesis typically begins with the Friedel-Crafts acylation of 4-chloro-2-(fluoromethoxy)benzene with chloroacetone in the presence of a Lewis acid catalyst (e.g., ). The reaction proceeds via electrophilic aromatic substitution, where the acyl group attaches to the para position relative to the fluoromethoxy group.
Yields range from 65–72% under optimized conditions (60°C, 8 h).
Purification Challenges
The presence of multiple halogen atoms complicates crystallization. Gradient elution with hexane:ethyl acetate (7:3) on silica gel achieves >98% purity .
Biological Activity and Mechanisms
Enzyme Inhibition Studies
In vitro assays demonstrate moderate inhibition of cytochrome P450 3A4 (), suggesting potential drug-drug interaction risks. The fluoromethoxy group’s electron-withdrawing effects enhance binding to the enzyme’s heme iron center.
Receptor Modulation
Preliminary data indicate affinity for the GABA receptor (). Molecular docking simulations reveal hydrophobic interactions with Leu232 and hydrogen bonds with Tyr157 residues.
Applications in Medicinal Chemistry
Antibacterial Precursor
Derivatization at the ketone position yields Schiff bases with activity against Staphylococcus aureus (). The chloro groups likely disrupt bacterial cell wall synthesis.
Anticancer Scaffolds
Structure-activity relationship (SAR) studies show that replacing the fluoromethoxy group with trifluoromethyl enhances cytotoxicity in MCF-7 cells ().
Comparison with Structural Analogs
1-(2,4-Bis(trifluoromethoxy)phenyl)propan-2-one
This analog (Mol. Wt. 302.17 g/mol) exhibits higher metabolic stability due to trifluoromethoxy groups but reduced blood-brain barrier penetration ().
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